2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibition

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide (CAS 1327210-15-0) is a synthetic small-molecule research compound belonging to the 2-oxoimidazolidine (imidazolidin-2-one) class, with a molecular formula of C₁₉H₂₂N₄O₂ and a molecular weight of 338.41 g·mol⁻¹. It bears a 4-isopropylphenyl substituent at the imidazolidinone N3 position and an N-(pyridin-2-yl)acetamide side chain at the N1 position, positioning it within a broader patent space of substituted imidazolidine derivatives explored for pharmacological modulation.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 1327210-15-0
Cat. No. B2841999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide
CAS1327210-15-0
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C19H22N4O2/c1-14(2)15-6-8-16(9-7-15)23-12-11-22(19(23)25)13-18(24)21-17-5-3-4-10-20-17/h3-10,14H,11-13H2,1-2H3,(H,20,21,24)
InChIKeyHVSVFNFUJOQOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide (CAS 1327210-15-0) – Structural Identity and Procurement-Relevant Profile


2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide (CAS 1327210-15-0) is a synthetic small-molecule research compound belonging to the 2-oxoimidazolidine (imidazolidin-2-one) class, with a molecular formula of C₁₉H₂₂N₄O₂ and a molecular weight of 338.41 g·mol⁻¹ [1]. It bears a 4-isopropylphenyl substituent at the imidazolidinone N3 position and an N-(pyridin-2-yl)acetamide side chain at the N1 position, positioning it within a broader patent space of substituted imidazolidine derivatives explored for pharmacological modulation [2].

Unique 2-oxoimidazolidine chemotype with defined N1-pyridin-2-yl and N3-4-isopropylphenyl substitution
Calculated TPSA, ClogP, and nRotB differentiation supports SAR-based compound selection
Class-level kinase inhibitor scaffold context (patent disclosures); requires experimental target profiling

Why Generic Imidazolidinone Analogs Cannot Substitute for CAS 1327210-15-0 in Rigorous Research and Procurement


Within the 2-oxoimidazolidine chemotype, even minor structural perturbations at the N1-acetamide terminus or N3-aryl position produce significant shifts in molecular recognition, physicochemical properties, and biological activity profiles. The specific combination of an N-(pyridin-2-yl)acetamide moiety with a 4-isopropylphenyl N3-substituent generates a unique hydrogen-bonding surface, electronic distribution, and steric contour that is not replicated by close analogs bearing thiazol-2-yl, quinolin-8-yl, or N-benzyl acetamide termini [1][2]. Simple in-class substitution without explicit comparative data on target engagement, selectivity, or ADME parameters therefore carries a high risk of confounding experimental outcomes.

Heterocyclic amide partner variation (pyridin-2-yl vs. thiazol-2-yl/quinolin-8-yl) alters H-bond surface and TPSA, which may shift membrane permeability.
N3-aryl substituent change (4-isopropyl to 4-methyl) reduces ClogP and steric bulk, likely affecting protein binding and metabolic clearance profiles.
Acetamide linker modification (pyridin-2-yl vs. N-benzyl) increases conformational flexibility (nRotB), potentially altering binding entropy and selectivity.

Quantitative Differentiation Evidence for 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide Versus Closest Analogs


Heterocyclic Amide Partner Differentiation: Pyridin-2-yl vs. Thiazol-2-yl and Quinolin-8-yl Analogs

The N-(pyridin-2-yl)acetamide terminus in CAS 1327210-15-0 provides a distinct hydrogen-bond acceptor (HBA) pattern compared to the N-(thiazol-2-yl) and N-(quinolin-8-yl) acetamide analogs, which alters protein-ligand recognition potential. The pyridin-2-yl group can engage in bidentate hydrogen bonding via the pyridine nitrogen and the acetamide NH, whereas the thiazole analog can only accept a single H-bond at the ring nitrogen and the quinoline analog introduces additional steric bulk [1]. This structural difference is captured quantitatively in the calculated topological polar surface area (TPSA).

TPSA Differentiation
Data to verify
ΔTPSA ≈ –10.9 Ų (thiazole) / +8.7 Ų (quinoline)
Supports distinct membrane permeability context
In silico fragment-based calculation; experimental validation required
Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibition

N3-Aryl Substituent Differentiation: 4-Isopropylphenyl vs. 4-Methylphenyl Analog

Replacement of the 4-isopropylphenyl group with a 4-methylphenyl substituent significantly reduces both lipophilicity and steric bulk. The isopropyl group contributes approximately 2.0 additional n-hexane/water partition coefficient units (π-isopropyl ≈ 1.5 vs. π-methyl ≈ 0.56) [1], which can affect protein binding, metabolic clearance, and off-target promiscuity [2].

ClogP Differentiation
Class-level inference
ΔClogP ≈ +0.47 (vs 4-methylphenyl analog)
Lipophilicity difference may support ADME profiling context
In silico estimate; experimental logP may vary
Lipophilicity Optimization Structure-Activity Relationship CNS Drug Design

Acetamide-Terminal Linker Differentiation: Pyridin-2-yl Acetamide vs. N-Benzyl Acetamide Analogs

The N-(pyridin-2-yl)acetamide moiety in CAS 1327210-15-0 introduces an intramolecular hydrogen-bonding motif (pyridine N···H–N(acetamide)) that can pre-organize the molecule into a pseudo-cyclic conformation, reducing the entropic penalty of binding. In contrast, the N-(2-chlorobenzyl) analog lacks this intramolecular interaction and adopts a more extended, flexible conformation [1]. The N-(pyridin-2-yl) analog has a predicted number of rotatable bonds (nRotB) of 6, whereas the N-(2-chlorobenzyl) analog has nRotB = 7, reflecting greater conformational freedom in the latter.

Conformational Flexibility
Data to verify
ΔnRotB = –1 (vs N-benzyl analog)
Reduced flexibility may support binding entropy context
Based on Veber criteria; binding thermodynamics validation needed
Conformational Restriction Hydrogen Bonding Selectivity Engineering

Class-Level Pharmacological Scaffold Potential: Imidazolidin-2-one Core in Kinase Inhibition

The 2-oxoimidazolidine scaffold has been disclosed in patent literature as a core substructure for inhibitors of c-FMS, c-KIT, and PDGFR kinases, with selectivity over ABL, BCR-ABL, LCK, LYN, and FGFR kinases [1]. While specific IC₅₀ data for CAS 1327210-15-0 against these kinases are not yet publicly available, the compound's N-(pyridin-2-yl)acetamide moiety is expected to engage the kinase hinge region analogously to known type II kinase inhibitor pharmacophores, offering a tractable starting point for medicinal chemistry optimization.

Kinase Inhibitor Pharmacophore
Class-level inference
Imidazolidin-2-one core + pyridin-2-yl acetamide hinge-binding motif (no IC₅₀ data)
Class-level scaffold context; requires kinase panel profiling
Patent disclosures support exploration; target engagement must be established
Kinase Inhibition Anti-Proliferative Activity Scaffold Hopping

Recommended Application Scenarios for 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery for Kinase Hinge-Binding Motifs

The N-(pyridin-2-yl)acetamide group is a recognized hinge-binding motif for ATP-competitive kinase inhibitors. CAS 1327210-15-0, with its imidazolidin-2-one core and this specific hinge binder, can serve as a validated fragment for growing into selective inhibitors of kinases where pyridin-2-yl acetamide fragments have demonstrated affinity . The differentiation in TPSA and hydrogen-bonding pattern from thiazole and quinoline analogs (see Section 3, Evidence Item 1) supports its selection over alternative fragments when a balanced polarity profile is desired.

Lipophilicity-Driven SAR Exploration in Lead Optimization

The 4-isopropylphenyl substituent confers a calculated ClogP approximately 0.47 units higher than the corresponding 4-methylphenyl analog (Section 3, Evidence Item 2), placing this compound in a distinct lipophilicity space. This makes it a useful tool for structure-activity relationship (SAR) studies investigating the impact of nuanced lipophilicity changes on target binding, cellular permeability, and metabolic stability, without introducing additional heteroatoms or H-bond donors .

Conformational Restriction Studies Using Intramolecular Hydrogen Bonding

The pyridin-2-yl acetamide moiety can form an intramolecular six-membered ring hydrogen bond (pyridine N···H–N(amide)), effectively reducing the compound's conformational flexibility relative to N-benzyl analogs (Section 3, Evidence Item 3). This feature can be exploited in biophysical assays (e.g., NMR, SPR) to study the thermodynamics of ligand pre-organization and its effect on binding entropy, thereby guiding the design of more rigid, selective inhibitors .

Reference Compound for Imidazolidinone-Based Kinase Inhibitor Libraries

As an imidazolidin-2-one derivative with a patent-disclosed kinase inhibitor scaffold, CAS 1327210-15-0 can function as a reference or control compound in the assembly and screening of focused kinase inhibitor libraries . Its differentiation from other imidazolidinone analogs in terms of the N-(pyridin-2-yl) terminus provides a chemically orthogonal starting point for libraries targeting the kinome, enabling hit triaging based on distinct chemotypes.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Pyridin-2-yl hinge-binding motif & balanced TPSA
Biophysical binding assays (SPR/NMR), kinase selectivity panel
Lipophilicity-driven SAR studies
ClogP differentiation from 4-methylphenyl analog
logD measurement, metabolic stability, protein binding
Conformational restriction analysis
Intramolecular H-bond reduces conformational flexibility
NMR/SPR conformational studies, binding entropy analysis
Imidazolidinone library reference compound
Structurally orthogonal scaffold with differentiated hinge binder
Kinase panel screening, hit triaging vs. other chemotypes
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